molecular formula C4H8O4S2 B14404469 [(Methanesulfonyl)methanesulfonyl]ethene CAS No. 87615-77-8

[(Methanesulfonyl)methanesulfonyl]ethene

Cat. No.: B14404469
CAS No.: 87615-77-8
M. Wt: 184.2 g/mol
InChI Key: FCWDMQUEWOEMNA-UHFFFAOYSA-N
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Description

[(Methanesulfonyl)methanesulfonyl]ethene is an organosulfur compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of two methanesulfonyl groups attached to an ethene backbone. It is a versatile reagent in organic synthesis, particularly valued for its ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Methanesulfonyl)methanesulfonyl]ethene typically involves the reaction of methanesulfonyl chloride with ethene in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:

CH2=CH2+2CH3SO2ClCH2(SO2CH3)2+2HCl\text{CH}_2=\text{CH}_2 + 2\text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CH}_2(\text{SO}_2\text{CH}_3)_2 + 2\text{HCl} CH2​=CH2​+2CH3​SO2​Cl→CH2​(SO2​CH3​)2​+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by the reaction with ethene. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Methanesulfonyl)methanesulfonyl]ethene undergoes a variety of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyl groups can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the methanesulfonyl groups to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thiols.

    Oxidation: The major product is methanesulfonic acid.

    Reduction: The primary product is ethene with methyl groups.

Scientific Research Applications

[(Methanesulfonyl)methanesulfonyl]ethene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of [(Methanesulfonyl)methanesulfonyl]ethene involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The methanesulfonyl groups are highly reactive, allowing the compound to modify various substrates. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the methanesulfonyl groups to form stable products.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Anhydride: Similar in reactivity, used for mesylation of alcohols and amines.

    Methanesulfonyl Chloride: A precursor to [(Methanesulfonyl)methanesulfonyl]ethene, used in similar nucleophilic substitution reactions.

    Methanesulfonyl Azide:

Uniqueness

This compound is unique due to its dual methanesulfonyl groups, which enhance its reactivity and versatility in chemical transformations. This makes it a valuable reagent in various fields of research and industry.

Properties

IUPAC Name

1-(methylsulfonylmethylsulfonyl)ethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S2/c1-3-10(7,8)4-9(2,5)6/h3H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWDMQUEWOEMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70832072
Record name [(Methanesulfonyl)methanesulfonyl]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70832072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87615-77-8
Record name [(Methanesulfonyl)methanesulfonyl]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70832072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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